1-(3,4-dimethylphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethan-1-one
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-13-5-6-16(9-14(13)2)20(23)12-25-21-10-15(3)18-8-7-17(24-4)11-19(18)22-21/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQRGFBSLUXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethan-1-one is a synthetic compound belonging to the class of quinoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its potential mechanisms of action.
Chemical Structure and Synthesis
The compound's structure can be described by the following molecular formula: . Its synthesis typically involves the formation of a quinoline core through condensation reactions followed by the introduction of methoxy and sulfanyl groups. The synthesis methods often utilize reagents like sulfuric acid and various methylating agents to achieve the desired functional groups .
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. The biological activity of this compound was evaluated in various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and human fetal lung fibroblast (MRC-5) cells.
Table 1: Anticancer Activity in Cell Lines
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 1 | MDA-MB-231 | 10 | <47 |
| 1 | MDA-MB-231 | 25 | ~30 |
| 1 | PC-3 | 15 | 56 |
| 1 | MRC-5 | 15 | >82 |
The compound showed a concentration-dependent decrease in cell viability across the tested cancer cell lines. Notably, at higher concentrations (25 µM), it significantly reduced the viability of MDA-MB-231 cells to approximately 30% .
Antibacterial and Antifungal Activity
Quinoline derivatives are also known for their antibacterial and antifungal properties. While specific data on the antibacterial activity of this compound is limited, related quinoline compounds have demonstrated efficacy against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell wall integrity.
The mechanisms by which quinoline derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Quinoline compounds can inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells.
- Induction of Apoptosis : Many quinoline derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : These compounds may also exhibit antioxidant activities that protect normal cells from oxidative stress while targeting cancerous cells .
Case Studies
A notable case study involved the evaluation of a series of related quinoline derivatives against breast and prostate cancer cell lines. The study found that specific modifications to the quinoline structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal human fibroblasts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of the target compound and analogs:
*Calculated based on structural inference.
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) may improve solubility compared to halogenated analogs (e.g., Cl in ). However, halogens like Cl enhance binding affinity in some cases .
- Core Heterocycles: Quinoline (target compound) vs. thiazole () or triazole () cores influence planarity and π-π stacking interactions. Quinoline derivatives often exhibit stronger interactions with kinase ATP-binding pockets .
- Molecular Weight : Higher molecular weights (e.g., 507.0 in ) may reduce bioavailability, suggesting the target compound (378.49) could have favorable pharmacokinetics.
Q & A
Q. What are the key considerations for synthesizing 1-(3,4-dimethylphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethan-1-one, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the quinoline core and subsequent functionalization. Key steps include:
- Quinoline Core Formation : Cyclization of substituted anilines with ketones under acidic conditions (e.g., using polyphosphoric acid) to generate the 7-methoxy-4-methylquinoline moiety.
- Sulfanyl Group Introduction : Nucleophilic substitution or thiol-ene reactions to attach the sulfanyl group to the quinoline ring.
- Ethanone Linkage : Coupling the quinoline-sulfanyl intermediate with 3,4-dimethylphenylacetyl chloride via Friedel-Crafts acylation.
Q. Optimization Tips :
- Use anhydrous solvents (e.g., dry DMF or toluene) and inert atmospheres to prevent oxidation of the sulfanyl group .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (quinoline and dimethylphenyl rings), methoxy groups (~3.8 ppm), and the ethanone carbonyl (~200 ppm in C) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~422.1 for CHNOS) .
- X-Ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and packing interactions .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known interactions with quinoline derivatives (e.g., kinase inhibitors, antimicrobial targets).
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) at varying concentrations (1 nM–10 µM).
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety margins .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be systematically addressed?
Methodological Answer: Contradictions (e.g., high in vitro potency but low cellular efficacy) may arise from:
- Solubility Issues : Use DLS (dynamic light scattering) to assess aggregation in buffer. Optimize with co-solvents (e.g., 5% DMSO) .
- Metabolic Instability : Perform liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., sulfanyl oxidation). Modify vulnerable groups (e.g., replace methoxy with CF) .
- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding .
Q. What strategies enhance the compound’s selectivity for specific biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Quinoline Modifications : Vary substituents at position 4 (methyl vs. ethyl) to alter steric bulk and hydrophobic interactions.
- Sulfanyl Group Tuning : Replace sulfur with selenium or oxygen to modulate electronic effects and hydrogen bonding .
- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase). Prioritize derivatives with stronger π-π stacking (quinoline-aromatic pocket) and fewer clashes .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates after compound treatment .
- RNA Sequencing : Identify differentially expressed genes (e.g., apoptosis markers) in treated vs. untreated cells. Validate with qPCR .
- Metabolomics : Use LC-MS to track changes in metabolic pathways (e.g., TCA cycle intermediates) linked to quinoline-induced stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
